![molecular formula C11H11BrN2O B1444865 4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole CAS No. 1178371-93-1](/img/structure/B1444865.png)
4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole
Overview
Description
“4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole” would consist of a pyrazole ring substituted with a bromine atom at the 4-position and a 4-methoxybenzyl group at the 1-position .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The specific reactivity of “4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole” would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole” would depend on its specific molecular structure. For example, the presence of a bromine atom and a methoxy group could influence its polarity and reactivity .Scientific Research Applications
Synthesis of Indole Derivatives
4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole: serves as a precursor in the synthesis of indole derivatives, which are significant in medicinal chemistry. These derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties .
Development of Antifungal Agents
The compound can be used to develop antifungal agents. Indole-based structures, similar to those derived from 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole, have shown efficacy against fungal infections .
Anticancer Research
Researchers utilize this compound in the development of anticancer drugs. Its derivatives have been found to possess antiproliferative effects, which are crucial in stopping the spread of cancer cells .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole a valuable compound in the research and development of new anti-inflammatory medications .
Synthesis of Natural Product Analogues
This compound is used in the synthesis of analogues of natural products like indiacen, which has shown promising antibacterial and antifungal activities. The structural similarity aids in the exploration of new therapeutic agents .
Mechanism of Action
properties
IUPAC Name |
4-bromo-1-[(4-methoxyphenyl)methyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQZOMGVKJIUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole | |
CAS RN |
1178371-93-1 | |
Record name | 4-bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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